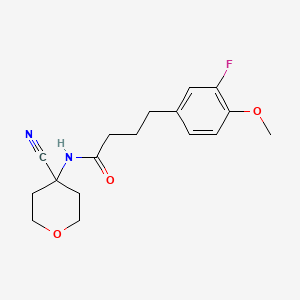

N-(4-Cyanooxan-4-YL)-4-(3-fluoro-4-methoxyphenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-Cyanooxan-4-YL)-4-(3-fluoro-4-methoxyphenyl)butanamide, also known as CFA, is a compound that has gained attention in the scientific community due to its potential use in research. CFA is a small molecule that can be synthesized in the laboratory, making it a useful tool for investigating various biological processes.

Applications De Recherche Scientifique

Analytical Chemistry Applications

Research in analytical chemistry has explored compounds with similar chemical structures for their utility as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC). For example, compounds with methoxyphenyl groups have been used for the selective and rapid detection of biologically important thiols, demonstrating applications in pharmaceutical formulation analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Pharmacology and Medical Research

In pharmacology, derivatives of methoxyphenyl and butanamide have been studied for their antioxidant, anticancer, and enzyme inhibition activities. These compounds have shown promising results in screening for antioxidant activity, with some derivatives exhibiting higher activity than known antioxidants like ascorbic acid. Additionally, certain derivatives have demonstrated anticancer activity against specific cell lines, suggesting potential therapeutic applications (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Material Science

In material science, derivatives similar to the compound have been utilized in the synthesis of renewable thermosetting resins. For instance, bisphenol derivatives synthesized from eugenol, featuring methoxyphenyl groups, have been developed into high-performance resins with potential applications in sustainable material development (Harvey, Sahagun, Guenthner, Groshens, Cambrea, Reams, & Mabry, 2014).

Propriétés

IUPAC Name |

N-(4-cyanooxan-4-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3/c1-22-15-6-5-13(11-14(15)18)3-2-4-16(21)20-17(12-19)7-9-23-10-8-17/h5-6,11H,2-4,7-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQHSLXPSFBEKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCC(=O)NC2(CCOCC2)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2695434.png)

![methyl 6-benzyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695435.png)

![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)

![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)

![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)

![1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2695451.png)

![2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2695454.png)